

Spectroscopic Analysis of Sodium D-Tartrate Dihydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sodium D-tartrate

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This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of **Sodium D-tartrate** dihydrate ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$). This document details the experimental methodologies, presents quantitative spectral data, and offers vibrational assignments for the observed spectral features.

Introduction

Sodium D-tartrate dihydrate is the sodium salt of D-tartaric acid, a chiral molecule widely used in the food and pharmaceutical industries as a sequestrant, emulsifier, and stabilizer.^{[1][2]} Its specific stereochemistry and crystalline structure make spectroscopic analysis a critical tool for identification, quality control, and research into its molecular interactions. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the molecule's structure, revealing information about its functional groups and their local environment.

Experimental Protocols

Detailed methodologies for conducting FTIR and Raman spectroscopy on solid samples of **Sodium D-tartrate** dihydrate are outlined below. These protocols are based on standard practices for the analysis of crystalline powders.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes of its functional groups.

2.1.1. KBr Pellet Method

- Sample Preparation:
 - Approximately 1-2 mg of finely ground **Sodium D-tartrate** dihydrate is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is thoroughly ground to ensure a homogeneous distribution of the sample within the KBr matrix.
 - The powdered mixture is then transferred to a pellet-pressing die.
 - A hydraulic press is used to apply a pressure of 8-10 tons to the die, forming a transparent or translucent pellet.
- Instrumentation and Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
 - The KBr pellet containing the sample is placed in the spectrometer's sample holder.
 - The FTIR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
 - Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

2.1.2. Attenuated Total Reflectance (ATR) Method

- Sample Preparation:
 - A small amount of the powdered **Sodium D-tartrate** dihydrate is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation and Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A pressure arm is used to ensure firm and uniform contact between the sample and the crystal.
- The FTIR-ATR spectrum is recorded over the desired spectral range (e.g., 4000-600 cm^{-1}) with a resolution of 4 cm^{-1} .
- An appropriate number of scans are averaged to obtain a high-quality spectrum.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a molecule.

- Sample Preparation:
 - A small amount of the crystalline **Sodium D-tartrate** dihydrate powder is placed on a microscope slide or in a sample holder.
- Instrumentation and Data Acquisition:
 - A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
 - The laser is focused onto the sample using a microscope objective.
 - The scattered light is collected and directed to a diffraction grating and a detector.
 - The Raman spectrum is recorded over a typical range of 3500-100 cm^{-1} .
 - The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Presentation and Vibrational Assignments

The following tables summarize the characteristic vibrational frequencies of **Sodium D-tartrate** dihydrate observed in FTIR and Raman spectra, along with their proposed assignments based

on published data for tartrate compounds.[3][4]

Table 1: FTIR Spectral Data and Vibrational Assignments for **Sodium D-Tartrate** Dihydrate

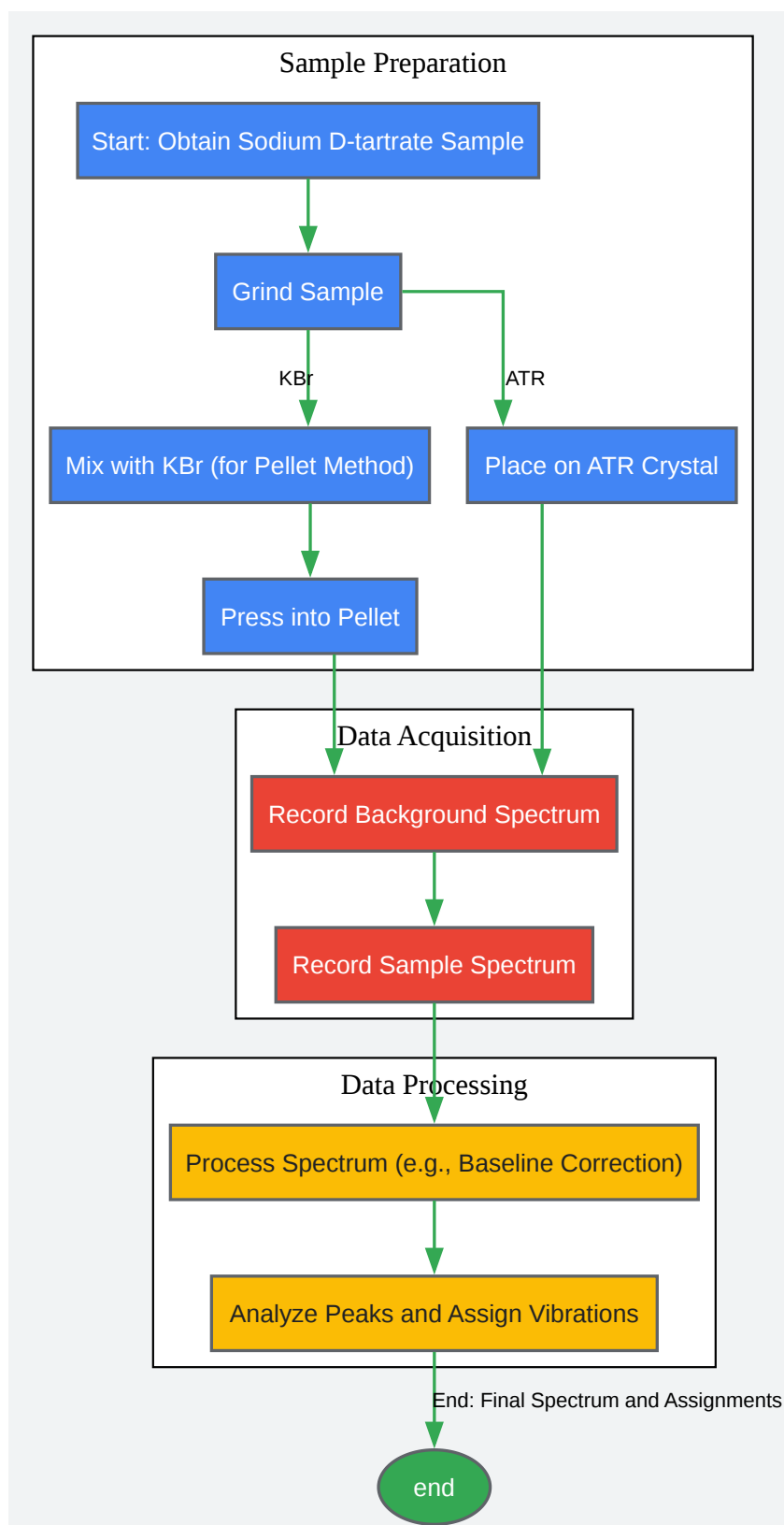
Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3400	Strong, Broad	O-H stretching (water of hydration and hydroxyl groups)
~2980	Weak	C-H stretching
~1610	Strong	C=O asymmetric stretching (carboxylate)
~1450	Medium	C-H bending
~1400	Strong	C=O symmetric stretching (carboxylate)
~1270	Medium	C-O-H bending
~1110	Strong	C-O stretching (hydroxyl)
~1070	Strong	C-C stretching
~890	Medium	C-H out-of-plane bending
~710	Medium	COO ⁻ rocking

Table 2: Raman Spectral Data and Vibrational Assignments for **Sodium D-Tartrate** Dihydrate

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2985	Medium	C-H stretching
~2940	Medium	C-H stretching
~1430	Strong	C=O symmetric stretching (carboxylate)
~1120	Medium	C-O stretching (hydroxyl)
~1090	Strong	C-C stretching
~920	Medium	C-COO stretching
~840	Medium	O-C-C bending
~590	Medium	COO ⁻ wagging
~440	Medium	C-C-O bending
~250	Strong	Lattice vibrations

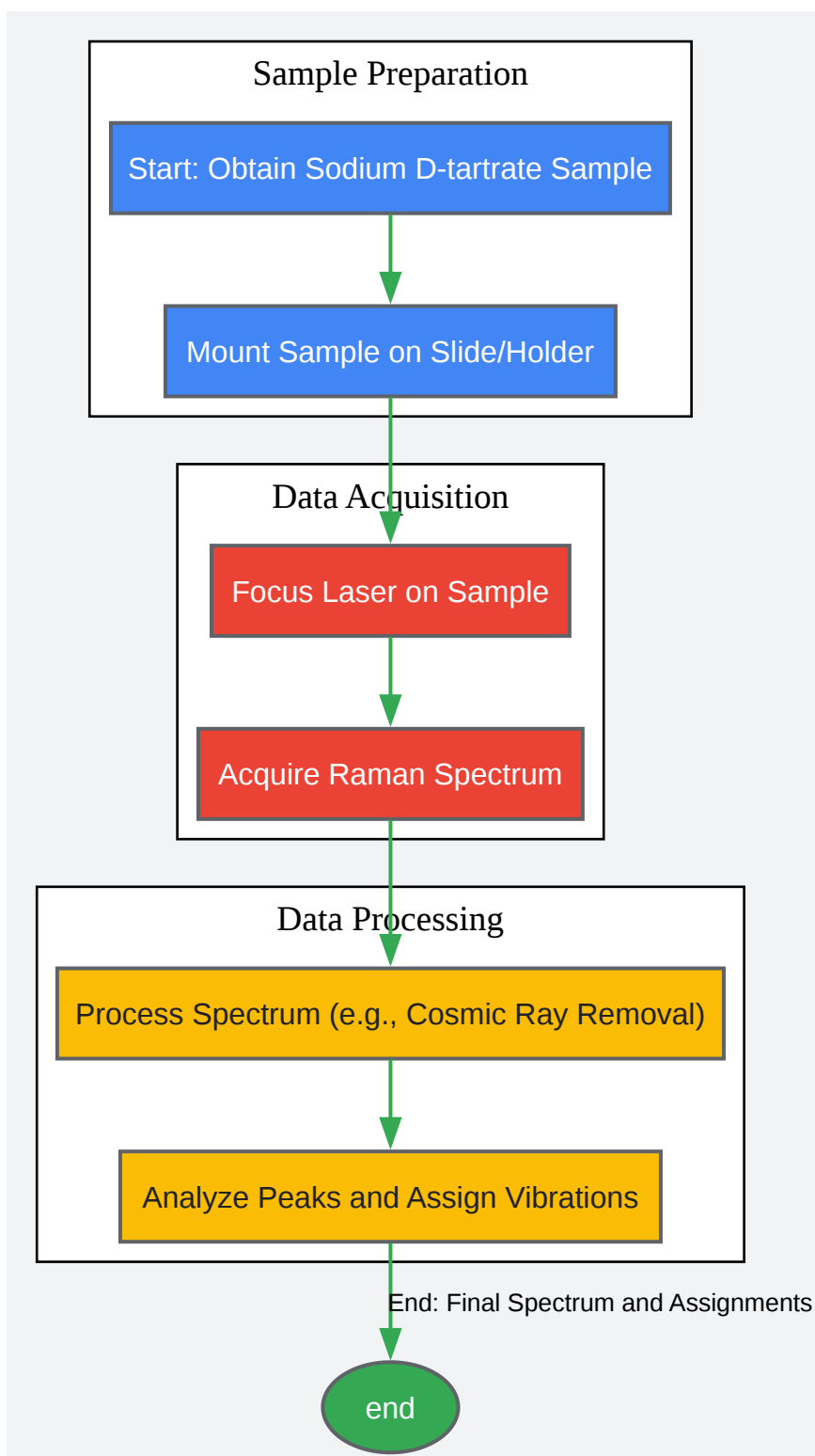
Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for FTIR and Raman analysis.



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Caption: Workflow for FTIR analysis of **Sodium D-tartrate**.



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Caption: Workflow for Raman analysis of **Sodium D-tartrate**.

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